molecular formula C5H3Br2FN2 B572243 3,5-Dibromo-6-fluoropyridin-2-amine CAS No. 1259477-39-8

3,5-Dibromo-6-fluoropyridin-2-amine

Cat. No. B572243
M. Wt: 269.899
InChI Key: HDRWKYVISLOIDG-UHFFFAOYSA-N
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Description

3,5-Dibromo-6-fluoropyridin-2-amine is an organic compound that is used as an intermediate in chemical synthesis . It has a molecular weight of 269.9 .


Synthesis Analysis

The synthesis of 3,5-Dibromo-6-fluoropyridin-2-amine and similar compounds involves the use of fluoropyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .


Molecular Structure Analysis

The InChI code for 3,5-Dibromo-6-fluoropyridin-2-amine is 1S/C5H4BrFN2/c6-3-1-2-4 (7)9-5 (3)8/h1-2H, (H2,8,9) . This indicates that the compound has a pyridine ring with bromine, fluorine, and amine substituents.


Physical And Chemical Properties Analysis

3,5-Dibromo-6-fluoropyridin-2-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

  • Synthesis of Fluorinated Pyridines

    • Field : Organic Chemistry
    • Application : Fluoropyridines are used in the synthesis of various organic compounds due to their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
    • Method : The synthesis of fluoropyridines involves various methods, including the Umemoto reaction and Balts-Schiemann reaction . For example, N-Fluoropyridinium salts can be prepared in good yields by the reaction of the corresponding pyridine with F2/N2 at the presence of strong acid .
    • Results : The synthesis of fluoropyridines has led to the development of various compounds with interesting properties. These compounds have potential applications in various fields, including local radiotherapy of cancer and other biological active compounds .
  • Fungicidal Activity of Pyrimidinamine Derivatives

    • Field : Agricultural Chemistry
    • Application : Pyrimidinamine derivatives, which can contain fluoropyridines, are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .
    • Method : New compound molecules are obtained by substituting the pyridine group for phenyl in pyrimidifen according to the bioisosterism .
    • Results : The new compounds showed excellent fungicidal activity. For example, one compound had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus the commercial fungicide tebuconazole (1.65 mg/L) .
  • Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

    • Field : Medicinal Chemistry
    • Application : Pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors are used in the treatment of diseases like rheumatoid arthritis, psoriasis, Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
    • Method : The synthesis of these inhibitors starts from 2-fluoro-4-methylpyridine . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
    • Results : The synthesized inhibitors showed potent inhibition of p38α MAP kinase . For example, one of the inhibitors synthesized was found to be two times more potent than its enantiomer .
  • Pharmaceuticals

    • Field : Pharmaceutical Chemistry
    • Application : “3,5-Dibromo-6-fluoropyridin-2-amine” can be used in the synthesis of various pharmaceutical compounds .
    • Method : The specific methods of application or experimental procedures would depend on the specific pharmaceutical compound being synthesized .
    • Results : The outcomes would also depend on the specific pharmaceutical compound being synthesized .
  • Agrochemicals

    • Field : Agricultural Chemistry
    • Application : “3,5-Dibromo-6-fluoropyridin-2-amine” can be used in the synthesis of various agrochemicals .
    • Method : The specific methods of application or experimental procedures would depend on the specific agrochemical being synthesized .
    • Results : The outcomes would also depend on the specific agrochemical being synthesized .
  • Chemical Intermediates

    • Field : Industrial Chemistry
    • Application : “3,5-Dibromo-6-fluoropyridin-2-amine” can be used as a chemical intermediate in various industrial processes .
    • Method : The specific methods of application or experimental procedures would depend on the specific process being carried out .
    • Results : The outcomes would also depend on the specific process being carried out .
  • Materials

    • Field : Material Science
    • Application : “3,5-Dibromo-6-fluoropyridin-2-amine” can be used in the synthesis of various materials .
    • Method : The specific methods of application or experimental procedures would depend on the specific material being synthesized .
    • Results : The outcomes would also depend on the specific material being synthesized .
  • Electronic Devices

    • Field : Electronics
    • Application : “3,5-Dibromo-6-fluoropyridin-2-amine” can be used in the manufacture of various electronic devices .
    • Method : The specific methods of application or experimental procedures would depend on the specific electronic device being manufactured .
    • Results : The outcomes would also depend on the specific electronic device being manufactured .

Safety And Hazards

3,5-Dibromo-6-fluoropyridin-2-amine may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

Fluoropyridines, including 3,5-Dibromo-6-fluoropyridin-2-amine, have potential applications in various fields due to their unique properties . They are of interest in the development of new agricultural products, pharmaceuticals, and other fluorinated chemicals . The synthesis of fluoropyridines remains a challenging problem, and future research will likely focus on developing more efficient and selective synthesis methods .

properties

IUPAC Name

3,5-dibromo-6-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2FN2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRWKYVISLOIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Br)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697581
Record name 3,5-Dibromo-6-fluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-6-fluoropyridin-2-amine

CAS RN

1259477-39-8
Record name 3,5-Dibromo-6-fluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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